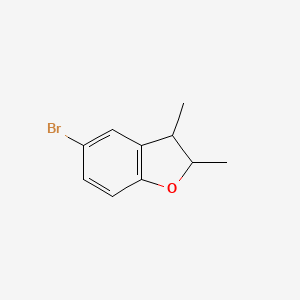

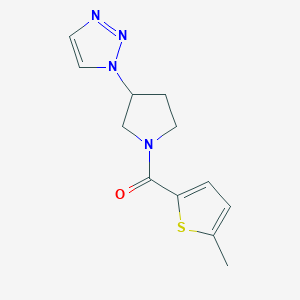

![molecular formula C12H19N3O5S B2362861 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2097914-54-8](/img/structure/B2362861.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps. The initial step involves the preparation of 2-bromoacetophenone, which is then reacted with methylamine to obtain N-methyl-2-bromoacetophenone. This compound is then reacted with phenylhydrazine to obtain N-phenylhydrazine-2-bromoacetophenone, which is further reacted with hydroxylamine to obtain the compound.Molecular Structure Analysis

The compound has a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol. It is a white to off-white crystalline powder that is soluble in water, methanol, and ethanol.Chemical Reactions Analysis

The compound has been tested for its inhibitory activity against a variety of viruses . Promising antiviral activities were found for specific compounds in the case of flu A H1N1 .Applications De Recherche Scientifique

Synthesis and Characterization of Compounds

One area of scientific research involving N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide focuses on the synthesis and characterization of related compounds. For example, studies have demonstrated methods for the synthesis of various sulfonamide and carbamoyl derivatives through reactions involving similar structural moieties. These methods often employ sulfhydryl reagents and isocyanates in dark conditions to afford novel compounds with potential applications in medicinal chemistry and materials science. For instance, the reaction between 5-diazoimidazole-4-carboxamide and alkyl isocyanates leads to 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which exhibit curative activity against certain leukemias and may function as prodrugs (Stevens et al., 1984). Similarly, the interaction of sulfhydryl reagents like methyl methanesulfonothioate with amino groups can produce methylsulfenamides, highlighting the importance of understanding reaction mechanisms and selectivity in the development of new compounds (Kluger & Tsui, 1980).

Catalytic and Synthetic Applications

Research also delves into catalytic and synthetic applications of compounds related to this compound. For example, studies have explored the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation reactions, leading to the formation of 2-oxo-carboxamide derivatives from iodobenzene and iodoalkenes. This process demonstrates the versatility of using amino acid derivatives in synthesizing complex molecules, potentially applicable in pharmaceutical synthesis and organic chemistry (Müller et al., 2005). Moreover, copper-catalyzed alkene aminooxygenation methods have been developed to synthesize isoxazolidines, showcasing the potential for creating cyclic compounds with significant synthetic value (Karyakarte et al., 2012).

Propriétés

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5S/c1-21(19,20)15-8-7-14(11(15)17)10(16)13-9-12(18)5-3-2-4-6-12/h3,5,18H,2,4,6-9H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBLMZBSPVLNOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

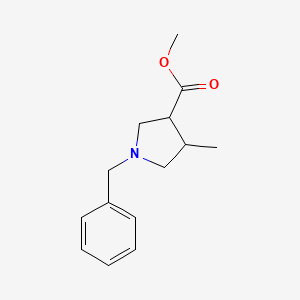

![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

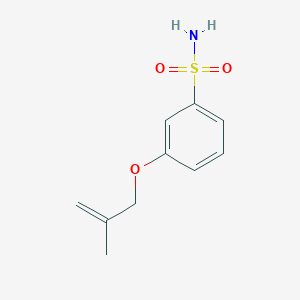

![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)

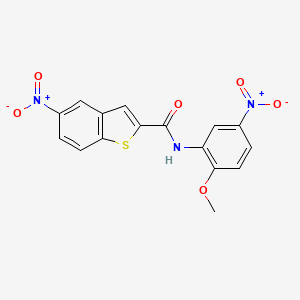

![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)

![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2362790.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2362792.png)

![1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2362795.png)